molecular formula C14H20N2O4 B1397745 Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate CAS No. 921940-82-1

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Cat. No. B1397745
M. Wt: 280.32 g/mol
InChI Key: DPKPGWLFLFCAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the CAS Number: 921940-82-1. It has a molecular weight of 280.32 and its IUPAC name is ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Synthesis and Memory Enhancement

Synthesis of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate Derivatives : Compounds related to Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate have been synthesized, including 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate derivatives. These compounds were prepared via reactions including the Whol-Ziegler reaction, Williamson reaction, and esterification, utilizing 2-ethylpyridine as a starting material (Li Ming-zhu, 2010).

Memory Enhancement Effects : Among the synthesized derivatives, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate showed promising results in improving memory abilities in mice. This effect was assessed using a swimming maze test, indicating potential applications of these compounds in memory enhancement research (Li Ming-zhu, 2010).

Gastrointestinal Absorption

Absorption of Related Compounds : Studies on similar ethyl acetate derivatives have investigated their gastrointestinal absorption. For instance, the absorption of a new non-steroidal anti-inflammatory agent, 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate, was explored in dogs. The research utilized markers to trace the gastrointestinal transit of the compound, revealing that the bioavailability of such compounds could be significantly influenced by the small intestinal transit time (H. Mizuta, Y. Kawazoe, K. Ogawa, 1990).

Pharmacological Profile

Anticonvulsant and Neuropathic Pain Activities : Further research into primary amino acid derivatives, including those related to Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate, has shown significant anticonvulsant and neuropathic pain protection activities. These studies have advanced the understanding of functionalized amino acids (FAAs) and their derivatives as potent therapeutic agents in epilepsy and neuropathic pain management (Amber M King et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKPGWLFLFCAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731296
Record name Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

CAS RN

921940-82-1
Record name Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.